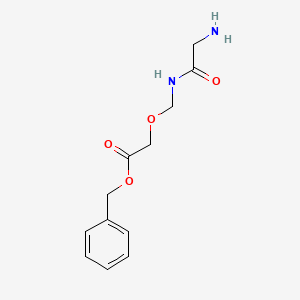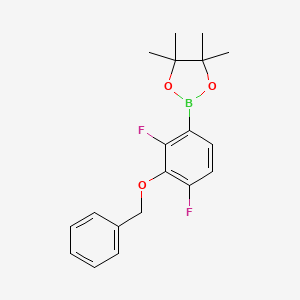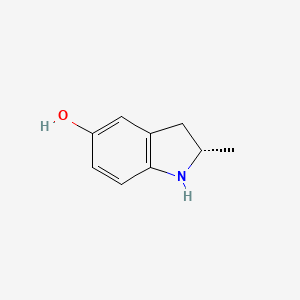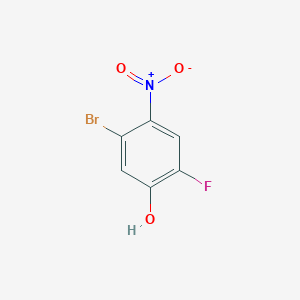
5-Bromo-2-fluoro-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-nitrophenol: is an aromatic compound characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-nitrophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of an aromatic precursor followed by bromination and fluorination. For example, starting with 2-methoxy-5-nitroaniline, a diazotization reaction followed by the Sandmeyer reaction can yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide to undergo nucleophilic substitution, resulting in the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-fluoro-4-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the position of incoming electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine facilitates nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution.
Major Products:
Reduction of the Nitro Group: Leads to the formation of corresponding amines.
Substitution Reactions: Can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-fluoro-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: In biochemical research, derivatives of this compound are used as enzyme activity reporters. For example, related compounds have been used to image β-galactosidase activity, which is important in gene expression studies.
Industry: The compound is also used in the development of new materials, including polymers and advanced coatings. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of 5-Bromo-2-fluoro-4-nitrophenol involves its interaction with various biological targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biomolecules, influencing their activity .
Pathways Involved:
Electrophilic Aromatic Substitution: The nitro group directs electrophiles to the meta position.
Nucleophilic Aromatic Substitution: The electron-withdrawing groups facilitate nucleophilic attack on the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-fluoro-5-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-4-nitrophenol
Uniqueness: The combination of bromine, fluorine, and nitro groups on the phenol ring provides distinct chemical properties that are not found in other similar compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEWGHLHSZUCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
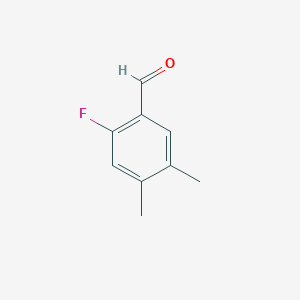
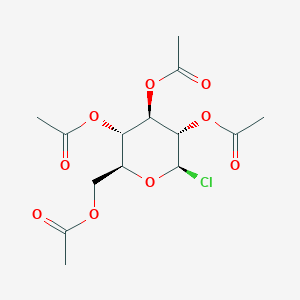
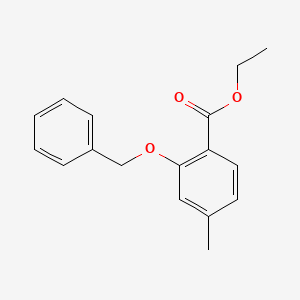

![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)

![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)

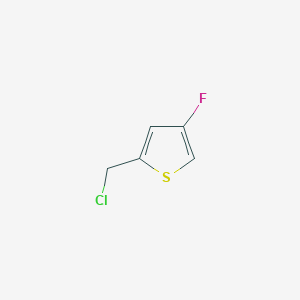
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
